molecular formula C25H36N3O9PS B12414442 Fosamprenavir-d4

Fosamprenavir-d4

Katalognummer: B12414442
Molekulargewicht: 589.6 g/mol
InChI-Schlüssel: MLBVMOWEQCZNCC-MHVPRHJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fosamprenavir-d4 is a deuterated form of fosamprenavir, an antiretroviral agent used in the treatment of human immunodeficiency virus (HIV-1) infection. It is a prodrug of amprenavir, which is an inhibitor of HIV-1 protease. This compound is designed to improve the pharmacokinetic properties of the parent compound by incorporating deuterium atoms, which can enhance metabolic stability and reduce the rate of drug clearance .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of fosamprenavir-d4 involves the incorporation of deuterium atoms into the fosamprenavir molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated amprenavir with phosphoric acid to form this compound. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired level of deuterium incorporation. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .

Analyse Chemischer Reaktionen

Types of Reactions: Fosamprenavir-d4 undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the formation of amprenavir, which is the active metabolite. Oxidation and reduction reactions can further modify the structure of this compound, leading to the formation of different metabolites .

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include phosphoric acid for hydrolysis, and oxidizing agents such as hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .

Major Products Formed: The major product formed from the hydrolysis of this compound is amprenavir. Other metabolites may be formed through oxidation and reduction reactions, depending on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Fosamprenavir-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for the development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). In biology and medicine, this compound is used in pharmacokinetic studies to investigate the metabolic stability and clearance of the parent compound. It is also used in clinical research to evaluate the efficacy and safety of antiretroviral therapies .

Wirkmechanismus

Fosamprenavir-d4 is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium. Amprenavir inhibits HIV-1 protease, an enzyme essential for the maturation of infectious viral particles. By binding to the active site of HIV-1 protease, amprenavir prevents the cleavage of viral Gag-Pol polyprotein precursors, resulting in the formation of immature, non-infectious viral particles .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to fosamprenavir-d4 include other protease inhibitors used in the treatment of HIV-1 infection, such as lopinavir, ritonavir, and atazanavir. These compounds share a similar mechanism of action but differ in their pharmacokinetic properties and side effect profiles .

Uniqueness: this compound is unique in that it incorporates deuterium atoms, which can enhance its metabolic stability and reduce the rate of drug clearance. This can lead to improved pharmacokinetic properties and potentially better therapeutic outcomes compared to non-deuterated analogs .

Eigenschaften

Molekularformel

C25H36N3O9PS

Molekulargewicht

589.6 g/mol

IUPAC-Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D

InChI-Schlüssel

MLBVMOWEQCZNCC-MHVPRHJPSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H]

Kanonische SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.